molecular formula C7H5ClI2O B13126554 6-Chloro-2,4-diiodo-3-methylphenol

6-Chloro-2,4-diiodo-3-methylphenol

Cat. No.: B13126554
M. Wt: 394.37 g/mol
InChI Key: FBIBMDBYSDTDPU-UHFFFAOYSA-N
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Description

6-Chloro-2,4-diiodo-3-methylphenol is a halogenated phenol derivative characterized by the presence of chlorine and iodine atoms on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-diiodo-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes the following steps:

    Chlorination: 3-methylphenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 6-position.

    Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate (KIO3) to introduce iodine atoms at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These reactors ensure controlled reaction conditions and efficient mixing of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-diiodo-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.

Scientific Research Applications

6-Chloro-2,4-diiodo-3-methylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-diiodo-3-methylphenol involves its interaction with biological molecules. The compound can:

    Disrupt cell membranes: The halogen atoms can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.

    Inhibit enzyme activity: The phenol group can interact with enzymes, inhibiting their activity and affecting cellular processes.

    Generate reactive oxygen species (ROS): The compound can undergo redox reactions, generating ROS that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Another halogenated phenol with similar antimicrobial properties.

    2,4-Dichloro-3-methylphenol: A compound with two chlorine atoms instead of iodine, used in similar applications.

    2,4,6-Trichlorophenol: A more heavily chlorinated phenol with strong antimicrobial properties.

Uniqueness

6-Chloro-2,4-diiodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClI2O

Molecular Weight

394.37 g/mol

IUPAC Name

6-chloro-2,4-diiodo-3-methylphenol

InChI

InChI=1S/C7H5ClI2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3

InChI Key

FBIBMDBYSDTDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1I)O)Cl)I

Origin of Product

United States

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